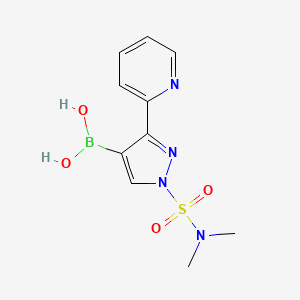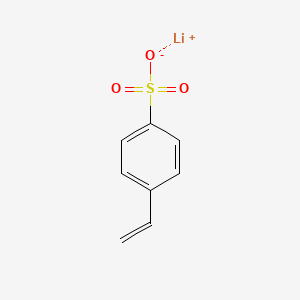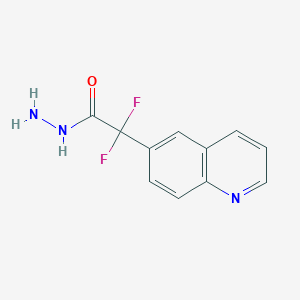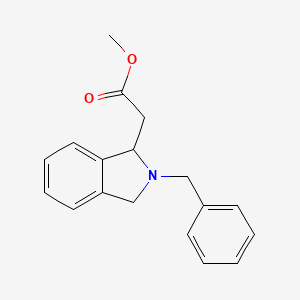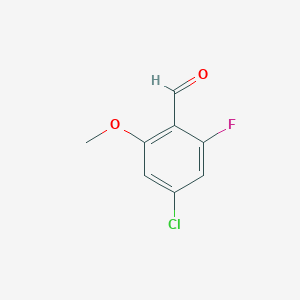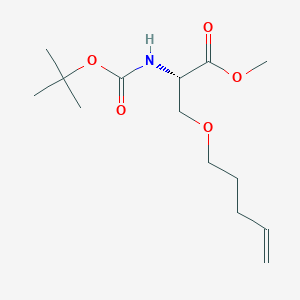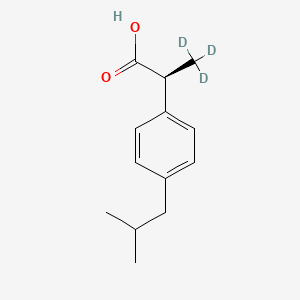
(S)-(+)-Ibuprofène D3
Vue d'ensemble
Description
“(S)-(+)-Ibuprofen D3” is a deuterium-labeled version of “(S)-(+)-Ibuprofen”. It is the S(+)-enantiomer of Ibuprofen that inhibits COX-1 and COX-2 activity with IC50s of 2.1 μM and 1.6 μM . It has analgesic, anti-inflammatory, and antipyretic effects .
Molecular Structure Analysis
“(S)-(+)-Ibuprofen D3” is a deuterium-labeled version of “(S)-(+)-Ibuprofen”, meaning that it has the same molecular structure as “(S)-(+)-Ibuprofen”, but with one or more hydrogen atoms replaced by deuterium .Applications De Recherche Scientifique
Développement de méthodes analytiques
(S)-(+)-Ibuprofène D3 est utilisé dans le développement de méthodes analytiques. Ces méthodes sont essentielles pour garantir la qualité et la cohérence des produits pharmaceutiques contenant de l'ibuprofène. Le marquage au deutérium permet un suivi et une mesure précis dans diverses techniques analytiques, telles que la spectrométrie de masse .
Études pharmacocinétiques
Le marquage au deutérium du (S)-(+)-Ibuprofène permet aux chercheurs d'étudier la pharmacocinétique de l'ibuprofène. Cela inclut les profils d'absorption, de distribution, de métabolisme et d'excrétion (ADME) qui sont essentiels pour le développement et l'approbation réglementaire des médicaments .
Recherche anti-inflammatoire
En tant qu'énantiomère de l'ibuprofène, le this compound est utilisé pour étudier ses propriétés anti-inflammatoires. Il aide à comprendre les effets énantiosélectifs sur les enzymes cyclooxygénases (COX), qui sont importants pour développer des médicaments anti-inflammatoires plus sûrs et plus efficaces .
Méthodologies de synthèse
Les progrès récents des voies de synthèse pour l'ibuprofène impliquent le this compound. Les chercheurs l'utilisent pour explorer de nouvelles méthodologies de synthèse, ce qui pourrait conduire à des processus de production plus efficaces pour les AINS comme l'ibuprofène et le naproxène .
Mécanisme D'action
Target of Action
These enzymes play a crucial role in the production of prostaglandins, which are involved in inflammation, pain, and fever .
Mode of Action
(S)-(+)-Ibuprofen D3, like other NSAIDs, likely interacts with its targets (COX-1 and COX-2) by inhibiting their activity. This inhibition results in a decrease in the production of prostaglandins, thereby reducing inflammation, pain, and fever .
Biochemical Pathways
It is known that ibuprofen impacts the arachidonic acid pathway by inhibiting the cyclooxygenase enzymes, leading to a decrease in prostaglandin synthesis .
Pharmacokinetics
Ibuprofen is generally well-absorbed orally, widely distributed in the body, metabolized in the liver, and excreted in the urine .
Result of Action
The action of ibuprofen generally results in reduced production of prostaglandins, leading to decreased inflammation, pain, and fever .
Action Environment
Environmental factors can influence the action, efficacy, and stability of (S)-(+)-Ibuprofen D3. Factors such as diet, lifestyle, and exposure to other drugs or substances can impact how the body metabolizes and responds to the drug . .
Safety and Hazards
Propriétés
IUPAC Name |
(2S)-3,3,3-trideuterio-2-[4-(2-methylpropyl)phenyl]propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18O2/c1-9(2)8-11-4-6-12(7-5-11)10(3)13(14)15/h4-7,9-10H,8H2,1-3H3,(H,14,15)/t10-/m0/s1/i3D3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HEFNNWSXXWATRW-PCXQMPHHSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC1=CC=C(C=C1)C(C)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])[C@@H](C1=CC=C(C=C1)CC(C)C)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details












Synthesis routes and methods II
Procedure details








Synthesis routes and methods III
Procedure details





Synthesis routes and methods IV
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

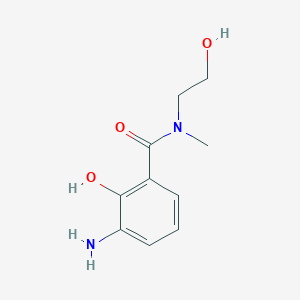
![5-Iodo-2-methoxy-7H-pyrrolo[2,3-D]pyrimidine](/img/structure/B1507529.png)

